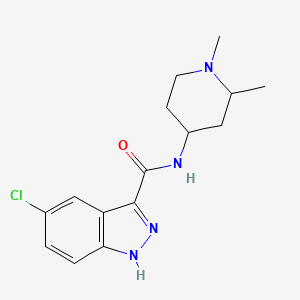
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in regulating cellular responses to stress, inflammation, and apoptosis. The JNK pathway has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and diabetes. CEP-1347 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mécanisme D'action
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide works by inhibiting the JNK pathway, which is involved in regulating cellular responses to stress, inflammation, and apoptosis. The JNK pathway is activated in response to a variety of stimuli, including oxidative stress, cytokines, and growth factors. Activation of the JNK pathway can lead to cell death and inflammation, making it a potential target for therapeutic intervention. By inhibiting the JNK pathway, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide can protect cells from stress-induced damage and promote cell survival.
Biochemical and Physiological Effects:
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In neuronal cells, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to protect against oxidative stress and inflammation, and improve mitochondrial function. In cancer cells, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to inhibit cell proliferation and induce apoptosis. In diabetic models, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to improve insulin sensitivity and glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has several advantages as a potential therapeutic agent, including its ability to protect cells from stress-induced damage and promote cell survival. However, there are also some limitations to its use in lab experiments. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide is a small molecule inhibitor, which means that it may have off-target effects and interact with other pathways in addition to the JNK pathway. Additionally, the efficacy of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide may vary depending on the disease model and the stage of the disease.
Orientations Futures
There are several future directions for research on 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of the JNK pathway. Another area of interest is the investigation of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in combination with other therapeutic agents, such as chemotherapy drugs or other small molecule inhibitors. Additionally, further research is needed to determine the safety and efficacy of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide in clinical trials, and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide involves a multi-step process that begins with the reaction of 5-chloro-1H-indazole-3-carboxylic acid with 1-ethylpiperidin-4-ylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including chlorination and deprotection, to yield the final product. The synthesis of 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been extensively studied in preclinical models of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In these studies, 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to protect neurons from cell death and improve motor function. 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide has also been investigated as a potential therapeutic agent for cancer and diabetes, with promising results in preclinical studies.
Propriétés
IUPAC Name |
5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-2-20-7-5-11(6-8-20)17-15(21)14-12-9-10(16)3-4-13(12)18-19-14/h3-4,9,11H,2,5-8H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOSPHEUMSPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)
![Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)

![N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)

![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7359398.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide](/img/structure/B7359404.png)


![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)

